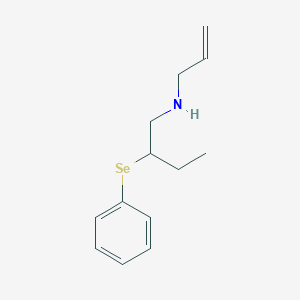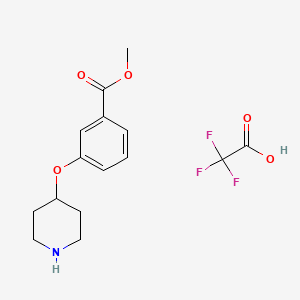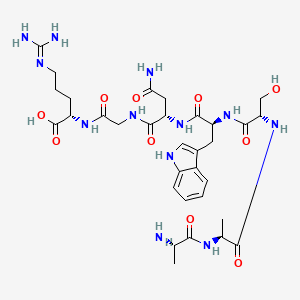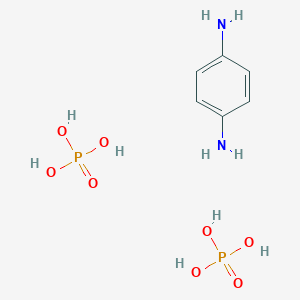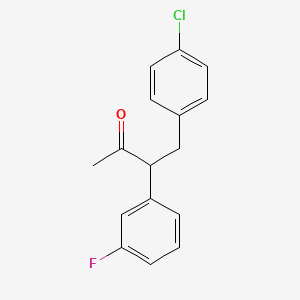
4-(4-Chlorophenyl)-3-(3-fluorophenyl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-3-(3-fluorophenyl)butan-2-one is an organic compound that features both chlorophenyl and fluorophenyl groups attached to a butanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-3-(3-fluorophenyl)butan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 3-fluorobenzaldehyde.
Aldol Condensation: These aldehydes undergo an aldol condensation reaction in the presence of a base, such as sodium hydroxide, to form the corresponding β-hydroxy ketone.
Dehydration: The β-hydroxy ketone is then dehydrated to yield the α,β-unsaturated ketone.
Hydrogenation: Finally, the α,β-unsaturated ketone is hydrogenated using a catalyst like palladium on carbon to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chlorophenyl)-3-(3-fluorophenyl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Derivatives with substituted phenyl rings.
Applications De Recherche Scientifique
4-(4-Chlorophenyl)-3-(3-fluorophenyl)butan-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on biological systems and its potential as a bioactive compound.
Mécanisme D'action
The mechanism of action of 4-(4-Chlorophenyl)-3-(3-fluorophenyl)butan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Chlorophenyl)-3-phenylbutan-2-one: Similar structure but lacks the fluorine atom.
4-(3-Fluorophenyl)-3-phenylbutan-2-one: Similar structure but lacks the chlorine atom.
4-(4-Bromophenyl)-3-(3-fluorophenyl)butan-2-one: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
4-(4-Chlorophenyl)-3-(3-fluorophenyl)butan-2-one is unique due to the presence of both chlorine and fluorine atoms, which can influence its reactivity, binding affinity, and overall chemical properties
Propriétés
Numéro CAS |
922501-77-7 |
|---|---|
Formule moléculaire |
C16H14ClFO |
Poids moléculaire |
276.73 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-3-(3-fluorophenyl)butan-2-one |
InChI |
InChI=1S/C16H14ClFO/c1-11(19)16(13-3-2-4-15(18)10-13)9-12-5-7-14(17)8-6-12/h2-8,10,16H,9H2,1H3 |
Clé InChI |
HQABUACQQGEATG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(CC1=CC=C(C=C1)Cl)C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-4-chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline](/img/structure/B14199001.png)
![2,2'-[(12-Methyltridecane-1,12-diyl)bis(oxy)]di(ethan-1-ol)](/img/structure/B14199003.png)
![2-{4-[(6-Bromohexyl)oxy]phenyl}-5-octylpyrimidine](/img/structure/B14199017.png)
![1,3-Dimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene](/img/structure/B14199018.png)
![[2-(Dodecylsulfanyl)ethyl]phosphonic acid](/img/structure/B14199020.png)
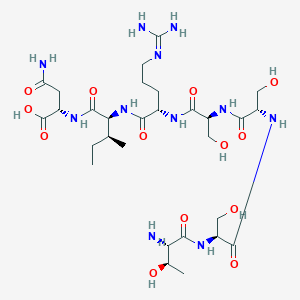
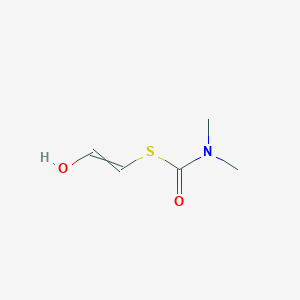
![4,4'-[(4-Hydroxyphenyl)methylene]bis(2,6-di-tert-butylphenol)](/img/structure/B14199029.png)
![1-[(2,3-Dinitrosophenyl)methyl]-1H-imidazole](/img/structure/B14199036.png)
![4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]aniline](/img/structure/B14199043.png)
